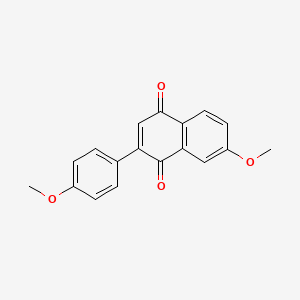![molecular formula C13H12N4O6 B14470476 2,2'-[Methylenebis(oxy)]bis(4-nitroaniline) CAS No. 67499-04-1](/img/structure/B14470476.png)
2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is an organic compound with the molecular formula C13H12N4O4 It is characterized by the presence of two nitroaniline groups connected by a methylene bridge through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted nitroaniline derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions. The methylene bridge and oxygen atoms provide structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2-nitroaniline): Similar structure but with different substitution patterns on the aromatic rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups instead of nitro groups.
Uniqueness
2,2’-[Methylenebis(oxy)]bis(4-nitroaniline) is unique due to its specific arrangement of nitroaniline groups connected by a methylene bridge through oxygen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
67499-04-1 |
|---|---|
Fórmula molecular |
C13H12N4O6 |
Peso molecular |
320.26 g/mol |
Nombre IUPAC |
2-[(2-amino-5-nitrophenoxy)methoxy]-4-nitroaniline |
InChI |
InChI=1S/C13H12N4O6/c14-10-3-1-8(16(18)19)5-12(10)22-7-23-13-6-9(17(20)21)2-4-11(13)15/h1-6H,7,14-15H2 |
Clave InChI |
SGIJAIDSMIJOGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])OCOC2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




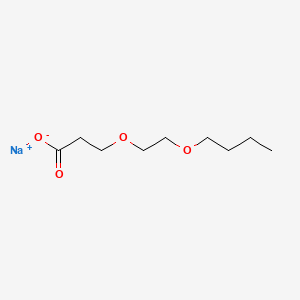

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
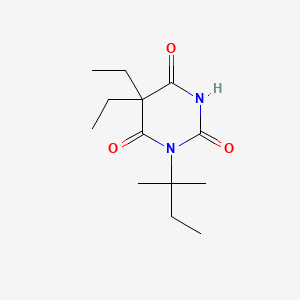

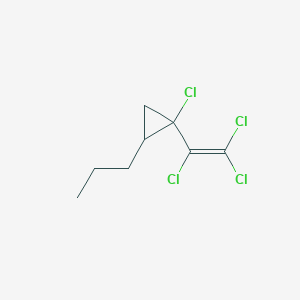
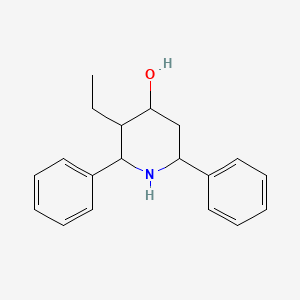
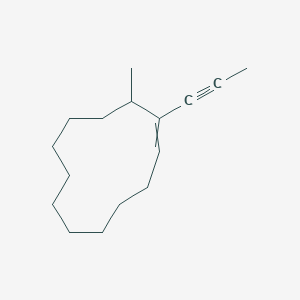
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
